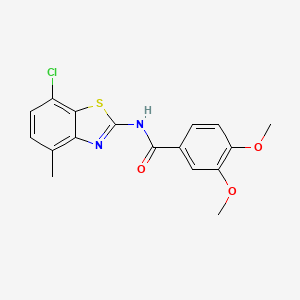

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-9-4-6-11(18)15-14(9)19-17(24-15)20-16(21)10-5-7-12(22-2)13(8-10)23-3/h4-8H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJCCNXASJWUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

Research has indicated that compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide exhibit significant antimicrobial activity. Studies have shown that derivatives of benzothiazole can effectively combat various bacterial and fungal strains.

Case Study: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of benzothiazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that specific derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.

Table 2: Antimicrobial Activity Results

| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| N-(7-chloro...) | 1.27 (B. subtilis) | 5.08 (C. albicans) |

| N-(substituted) | 1.43 (E. coli) | 2.79 (A. niger) |

Anticancer Applications

The compound's potential as an anticancer agent has also been explored extensively. Various studies have highlighted the ability of benzothiazole derivatives to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

In vitro studies have demonstrated that certain derivatives possess significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer). The Sulforhodamine B assay has been employed to assess the antiproliferative effects of these compounds.

Table 3: Anticancer Activity Results

| Compound | IC50 (µM) against MCF7 | IC50 (µM) against HCT116 |

|---|---|---|

| N-(7-chloro...) | 5.85 | 4.53 |

| Standard Drug | 9.99 | - |

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The benzothiazole core distinguishes this compound from analogs with related heterocycles, such as benzodithiazines. For example, N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () features a benzodithiazine ring with two sulfur atoms and an additional sulfone group. This structural difference impacts reactivity and biological activity:

- Benzothiazole : Smaller ring size (6-membered vs. 7-membered in benzodithiazine) and fewer sulfur atoms may reduce metabolic stability but improve membrane permeability.

Substituent Effects

- Chloro and Methyl Groups : The 7-chloro-4-methyl substitution pattern in the target compound contrasts with the 6-chloro-7-methyl arrangement in the benzodithiazine derivative (). Positional differences alter steric hindrance and electronic effects, influencing interactions with biological targets.

- Amide vs.

Spectroscopic and Physical Properties

Comparative data for select analogs are summarized below:

The benzodithiazine derivative’s IR spectrum confirms sulfone (1345, 1155 cm⁻¹) and hydrazine (3235 cm⁻¹) functionalities, absent in the benzothiazole compound. NMR data highlight distinct aromatic proton environments due to core heterocycle differences .

Research Findings and Implications

- Synthetic Challenges : Benzothiazoles are typically synthesized via cyclization of thioamide precursors, while benzodithiazines require sulfonation steps, as seen in .

- Biological Activity : Benzothiazoles with electron-withdrawing substituents (e.g., chloro) often exhibit enhanced bioactivity compared to alkyl-substituted analogs. The 3,4-dimethoxy group may synergize with the benzothiazole core to modulate pharmacokinetics .

- Crystallographic Insights : Structural refinement tools like SHELXL () and visualization software (e.g., ORTEP-3, ) are critical for elucidating bond geometries and intermolecular interactions in such compounds.

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzothiazole Core : The benzothiazole is synthesized through cyclization reactions involving 2-aminothiophenol.

- Amidation : The final step involves the coupling of the benzothiazole derivative with 3,4-dimethoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This mechanism is often linked to the compound's ability to interfere with cell cycle regulation and promote reactive oxygen species (ROS) generation.

Antimicrobial Activity

Benzothiazole derivatives have also been studied for their antimicrobial properties. In vitro assays demonstrate that these compounds can inhibit the growth of various bacterial strains and fungi. The mode of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Studies suggest that it can inhibit specific enzymes involved in cancer metabolism or microbial growth, thereby exerting its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzothiazole derivatives:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that benzothiazole derivatives showed potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Antimicrobial Assessment : Research highlighted in Antibiotics journal revealed that certain benzothiazole compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition Studies : A study focused on enzyme inhibition demonstrated that benzothiazole derivatives could effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both prokaryotic and eukaryotic organisms .

Summary Table of Biological Activities

Q & A

Q. Advanced

- Data collection : Single crystals are grown via slow evaporation (e.g., methanol/chloroform).

- Structure refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) are used for solving and refining the structure.

- Visualization : ORTEP-III generates thermal ellipsoid plots to analyze bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

What strategies optimize synthetic yield and purity?

Q. Advanced

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Catalysis : Use of triethylamine or DMAP to accelerate acylation.

- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization in ethanol .

How do structural modifications influence its biological activity (SAR studies)?

Advanced

Key structural features affecting activity:

How can researchers resolve contradictions in reported biological data?

Q. Advanced

- Assay validation : Ensure consistency in cell lines (e.g., passage number) and assay conditions (e.g., incubation time).

- Structural analogs : Compare activity of derivatives to identify critical functional groups.

- Dose-response curves : Confirm EC₅₀/IC₅₀ values across multiple replicates .

What is its role in enzyme inhibition mechanisms?

Advanced

The amide group interacts with enzyme active sites via hydrogen bonding. For example:

- Inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms by mimicking the substrate’s carboxylate group .

What computational modeling approaches predict its interactions?

Q. Advanced

- Molecular docking : Use AutoDock Vina with crystal structures (PDB) to simulate binding to targets like COX-2.

- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO) to predict reactivity .

How does the compound’s stability vary under different conditions?

Q. Advanced

- Thermal stability : TGA/DSC analysis reveals decomposition above 200°C.

- Photostability : UV-vis spectroscopy monitors degradation under light exposure.

- pH stability : HPLC tracks hydrolysis in acidic/basic conditions (e.g., amide bond cleavage at pH < 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.